molecular formula C13H6ClF3N2S B13099731 4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine

4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine

Cat. No.: B13099731
M. Wt: 314.71 g/mol
InChI Key: RAPMXNVDVLPLTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine is a high-value chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound features the privileged thieno[2,3-d]pyrimidine core, a structure known for its versatility and broad bioactive potential, serving as a key synthetic intermediate for developing novel therapeutic agents . The strategic substitution pattern on this core structure, particularly the reactive 4-chloro group and the electron-withdrawing trifluoromethyl group at the 2-position, makes it an ideal precursor for nucleophilic aromatic substitution reactions, enabling the rapid generation of diverse compound libraries for biological evaluation . Its primary research value lies in the development of targeted protein kinase inhibitors. The thieno[2,3-d]pyrimidine scaffold is a well-established bioisostere of purines that allows it to interact effectively with the adenine binding pocket of various kinase targets, including the Epidermal Growth Factor Receptor (EGFR) . Researchers utilize this compound to create potential anticancer agents that can inhibit tyrosine kinase activity, induce apoptosis, and arrest tumor cell proliferation . Beyond oncology, this chemical scaffold shows significant promise in antimicrobial research, with published studies demonstrating that analogous structures exhibit potent activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus , as well as fungal pathogens like Candida albicans . Furthermore, derivatives of this core structure have emerged as valuable tools in neuroscience research, functioning as negative allosteric modulators or agonists of central nervous system targets like the dopamine D2 receptor, which is relevant for the study of psychiatric disorders . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers can leverage this versatile building block to explore new chemical space in the development of enzyme inhibitors, receptor modulators, and bioactive probes across multiple therapeutic areas.

Properties

Molecular Formula

C13H6ClF3N2S

Molecular Weight

314.71 g/mol

IUPAC Name

4-chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C13H6ClF3N2S/c14-10-9-8(7-4-2-1-3-5-7)6-20-11(9)19-12(18-10)13(15,16)17/h1-6H

InChI Key

RAPMXNVDVLPLTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=NC(=N3)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Facile Three-Step Synthesis of 2-Trifluoromethylthieno[2,3-d]pyrimidine Derivatives

Song et al. (2014) reported a facile three-step synthesis of 2-trifluoromethylthieno[2,3-d]pyrimidine derivatives, which can be adapted for the preparation of the target compound:

  • Step 1: Synthesis of 2-aminothiophene-3-carbonitrile derivatives via Gewald reaction or related methods.
  • Step 2: Cyclization with trifluoroacetic acid derivatives or trifluoromethyl-containing reagents to introduce the trifluoromethyl group at position 2.
  • Step 3: Chlorination at position 4 using reagents such as phosphoryl chloride (POCl₃) to afford the 4-chloro derivative.

This method offers mild conditions and good yields, with the trifluoromethyl group enhancing biological activity.

Chlorination of Thieno[2,3-d]pyrimidin-4-one Precursors

A common approach involves chlorination of thieno[2,3-d]pyrimidin-4-one or 4-hydroxy derivatives:

  • Procedure: 4-Hydroxy-5-phenylthieno[2,3-d]pyrimidine is treated with thionyl chloride (SOCl₂) in the presence of catalytic N,N-dimethylformamide (DMF) at 80°C for 4 hours.
  • Outcome: The hydroxyl group at position 4 is converted to a chloro substituent, yielding 4-chloro-5-phenylthieno[2,3-d]pyrimidine.
  • Further Functionalization: Introduction of the trifluoromethyl group at position 2 can be achieved before or after chlorination depending on the synthetic plan.

This method is reported to give quantitative yields and is scalable.

Nucleophilic Aromatic Substitution on 4-Chloropyrimidine Intermediates

In a study by researchers designing EGFR inhibitors, the key intermediate 4-chloropyrimidine derivatives were synthesized by chlorination of 4-pyrimidinone precursors with POCl₃. Subsequent nucleophilic aromatic substitution with aniline derivatives in solvents like acetonitrile or ethanol afforded various substituted thieno[2,3-d]pyrimidines.

This strategy can be adapted to introduce the phenyl group at position 5 and maintain the chloro substituent at position 4, with trifluoromethylation introduced via appropriate reagents.

Multi-Step Synthesis via Gewald Reaction and Cyclization

The Gewald reaction is a key step in constructing the thiophene ring:

  • Starting from ketones (e.g., acetophenone derivatives) and malononitrile, the Gewald reaction produces 2-aminothiophene-3-carbonitriles.
  • Cyclization with formamide or formamide derivatives yields thieno[2,3-d]pyrimidin-4-one intermediates.
  • Chlorination and trifluoromethylation follow as described above.

This method is well-documented for preparing various thieno[2,3-d]pyrimidine derivatives with substitutions at key positions.

Method Starting Materials Key Reagents Conditions Yield Notes
Facile three-step synthesis 2-Aminothiophene-3-carbonitrile, trifluoroacetic derivatives POCl₃ for chlorination Mild heating, reflux Moderate to high Efficient for trifluoromethyl introduction
Chlorination of 4-hydroxy precursor 4-Hydroxy-5-phenylthieno[2,3-d]pyrimidine SOCl₂, catalytic DMF 80°C, 4 h Quantitative Simple, scalable
Nucleophilic aromatic substitution 4-Chloropyrimidine intermediates Aniline derivatives Reflux in acetonitrile or ethanol Moderate Versatile for substitution
Gewald reaction + cyclization Ketones, malononitrile Gewald reaction conditions, formamide cyclization Reflux, varied Moderate Builds thiophene ring efficiently
  • The use of phosphoryl chloride (POCl₃) is crucial for effective chlorination at position 4, providing high selectivity and yield.
  • Introducing the trifluoromethyl group early in the synthesis enhances the stability and biological activity of intermediates.
  • Catalytic amounts of DMF significantly improve the chlorination reaction efficiency with thionyl chloride.
  • Solvent choice (acetonitrile, ethanol) and reaction temperature influence nucleophilic aromatic substitution yields.
  • Multi-step routes involving Gewald reaction and cyclization are favored for structural diversity and functional group tolerance.

The preparation of 4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine involves strategic construction of the thieno[2,3-d]pyrimidine core, followed by selective chlorination and trifluoromethylation. The most effective methods reported combine Gewald reaction-based thiophene formation, cyclization to the pyrimidine ring, and chlorination using POCl₃ or SOCl₂ with DMF catalysis. These approaches yield the target compound efficiently with good purity and scalability, supporting its further application in medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thienopyrimidine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer properties of thieno[2,3-d]pyrimidine derivatives, including 4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine. The compound has shown promising results against various cancer cell lines.

Case Study : A study evaluated the antiproliferative effects of thieno[2,3-d]pyrimidine derivatives on human cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity due to improved interactions with biological targets such as DNA and protein kinases .

CompoundCell Line TestedIC50 (µM)
This compoundA549 (lung cancer)0.051
Other derivativesPanc-1 (pancreatic cancer)0.066

Antimicrobial Properties

The compound has also been explored for its antimicrobial potential. Thieno[2,3-d]pyrimidines are known to exhibit antibacterial and antifungal activities.

Case Study : In a comparative study on various thieno[2,3-d]pyrimidine derivatives, the presence of the trifluoromethyl group was correlated with increased antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli15
Other derivativesStaphylococcus aureus18

Agrochemical Applications

The compound's unique properties have led to its investigation in agrochemical formulations. Its ability to modulate plant growth and resistance to pests makes it a candidate for developing new pesticides.

Case Study : Research indicated that thieno[2,3-d]pyrimidines could enhance plant resistance against certain pathogens while promoting growth under stress conditions .

Mechanism of Action

The mechanism of action of 4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors involved in disease pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . Additionally, the phenyl and chloro groups contribute to the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Thieno[2,3-d]pyrimidine Core

Key structural analogs differ in substituents at positions 2, 4, 5, and 6 of the thieno[2,3-d]pyrimidine core. Below is a comparative analysis:

Compound Substituents Key Properties/Activities Reference
4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine 4-Cl, 5-Ph, 2-CF₃ High metabolic stability; potential anticancer/antimicrobial applications
4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine 4-Cl, 5-thiophen-2-yl Moderate antimicrobial activity; lower solubility compared to phenyl analogs
4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine 4-Cl, 5-(4-Cl-Ph) Enhanced lipophilicity; improved activity against Staphylococcus aureus
4-Chloro-2-ethyl-5-phenylthieno[2,3-d]pyrimidine 4-Cl, 5-Ph, 2-CH₂CH₃ Reduced receptor affinity compared to trifluoromethyl analogs (e.g., 5-HT₃R binding)
5-Phenyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine 4-O-(3-CF₃-Ph), 5-Ph Cytotoxic activity against A549 and HCT116 cell lines (IC₅₀: 8–12 μM)
6-Ethyl-4-(4-methylpiperazinyl)-2-(methylthio)thieno[2,3-d]pyrimidine 6-CH₂CH₃, 4-piperazinyl, 2-SCH₃ High affinity for 5-HT₃ receptors (Ki: 0.3 nM); competitive antagonist like granisetron

Biological Activity

4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical identifiers:

PropertyValue
CAS Number 189681-04-7
Molecular Formula C10H5ClN2S2
Molecular Weight 252.73 g/mol
IUPAC Name 4-chloro-5-phenylthieno[2,3-d]pyrimidine
PubChem CID 735732

Antimicrobial Activity

Research has indicated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacteria and fungi. In a study comparing different derivatives, certain compounds demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 0.0227 µM to higher values depending on the substituents on the pyrimidine ring .

Anti-inflammatory Properties

The anti-inflammatory potential of thieno[2,3-d]pyrimidine derivatives has also been explored. Compounds in this class have shown promising results in reducing paw edema in animal models, with inhibition percentages comparable to indomethacin, a standard anti-inflammatory drug . In particular, compounds with chloro and sulfur groups have been associated with enhanced anti-inflammatory activity.

Anticancer Activity

The anticancer properties of this compound are noteworthy. Recent studies have demonstrated that pyrimidine derivatives can induce apoptosis in cancer cell lines through various mechanisms. For example, certain derivatives have been shown to inhibit key signaling pathways involved in cancer progression, such as the EGFR and VEGFR pathways. In vitro studies indicated IC50 values ranging from 29 to 204 nM against different cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound likely inhibits receptor tyrosine kinases (RTKs), which play critical roles in cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways by increasing pro-apoptotic proteins and decreasing anti-apoptotic factors.
  • Cell Cycle Arrest : Some studies indicate that treatment with this compound leads to cell cycle arrest at the G1 phase, thereby preventing cancer cell proliferation .

Study on Antimicrobial Efficacy

A study published in MDPI highlighted the antimicrobial efficacy of thieno[2,3-d]pyrimidines against clinical isolates of bacteria and fungi. The results showed that specific modifications to the thieno-pyrimidine structure significantly enhanced antimicrobial potency .

Anti-inflammatory Study

In a comparative study against standard anti-inflammatory agents, several thieno[2,3-d]pyrimidines exhibited superior activity in reducing inflammation markers in vivo. The presence of specific substituents was correlated with increased efficacy .

Cancer Cell Line Studies

A recent research article demonstrated significant cytotoxic effects of various thieno[2,3-d]pyrimidine derivatives on human cancer cell lines. The most potent derivative showed an IC50 value comparable to established anticancer drugs like sunitinib .

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